molecular formula C22H13Cl2NO6 B11075496 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11075496
M. Wt: 458.2 g/mol
InChI Key: WIBFNTCYPSFEDJ-UHFFFAOYSA-N
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Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloropyridine and 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Coupling Reaction: The 3,5-dichloropyridine is reacted with phenol in the presence of a base to form 3,5-dichloropyridin-2-yloxyphenol.

    Esterification: The 3,5-dichloropyridin-2-yloxyphenol is then esterified with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may have applications in the study of cellular signaling pathways and metabolic processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives, such as:

    Warfarin: An anticoagulant used in medicine, known for its ability to inhibit vitamin K epoxide reductase.

    Dicoumarol: Another anticoagulant that inhibits the same enzyme as warfarin.

    Esculetin: A natural coumarin with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other coumarin derivatives.

Properties

Molecular Formula

C22H13Cl2NO6

Molecular Weight

458.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 6-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H13Cl2NO6/c1-28-16-6-7-19-12(8-16)9-17(22(27)31-19)21(26)30-15-4-2-14(3-5-15)29-20-18(24)10-13(23)11-25-20/h2-11H,1H3

InChI Key

WIBFNTCYPSFEDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl

Origin of Product

United States

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